molecular formula C10H8N2O2 B12276927 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

Cat. No.: B12276927
M. Wt: 188.18 g/mol
InChI Key: WYHHOUGJFGCXNY-UHFFFAOYSA-N
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Description

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in pharmaceutical development due to its bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which can improve metabolic stability . This particular derivative is functionalized with a reactive aldehyde group at the 5-position, making it a versatile intermediate for the synthesis of more complex molecules through condensation, nucleophilic addition, and reductive amination reactions. Researchers value 1,2,4-oxadiazole-based compounds for their broad spectrum of biological activities. Extensive scientific literature highlights that such derivatives exhibit significant potential in anticancer research, with mechanisms that may include the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Beyond oncology, this scaffold is investigated for developing novel agents with antibacterial, anti-inflammatory, and antiviral properties . The meta-tolyl substituent further contributes to the compound's lipophilicity and steric profile, which can be critical for optimizing interactions with biological targets. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing targeted libraries for high-throughput screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-7-3-2-4-8(5-7)10-11-9(6-13)14-12-10/h2-6H,1H3

InChI Key

WYHHOUGJFGCXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of m-Tolylamidoxime

m-Tolunitrile is treated with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux to yield 1 (Scheme 1A). The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime intermediate.

Activation of Carboxylic Acids

The aldehyde functionality at position 5 is introduced using glyoxylic acid or its derivatives. In a representative procedure, glyoxylic acid is activated with ethyl chloroformate in dichloromethane in the presence of K$$2$$CO$$3$$. The activated intermediate reacts with 1 to form an O-acylamidoxime, which undergoes thermal cyclization at 120°C for 4 hours to yield the target compound (Scheme 1B).

Key Data:

  • Yield: 75–86%
  • Reaction Time: 6–8 hours (including cyclization)
  • Purification: Recrystallization from ethanol

Vilsmeier Reagent-Mediated One-Pot Synthesis

Zarei et al. reported a one-pot method using Vilsmeier reagent (POCl$$_3$$/DMF) to activate carboxylic acids directly. For 3-m-tolyl-1,2,4-oxadiazole-5-carboxaldehyde, m-toluic acid and glyoxylic acid are treated with Vilsmeier reagent to form acyl chloride intermediates in situ. Subsequent reaction with m-tolylamidoxime yields the oxadiazole core (Scheme 2).

Advantages:

  • Eliminates pre-activation of carboxylic acids
  • Yields: 61–93%
  • Scalability: Demonstrated for gram-scale synthesis

Limitations:

  • Requires strict moisture control
  • Limited compatibility with acid-sensitive functional groups

Copper-Catalyzed Tandem Oxidation-Cyclization

A novel approach employs Cu(I)-catalyzed tandem oxidation of m-tolyl nitriles followed by cyclization with glyoxylate esters. Vinaya et al. demonstrated this method using CuI/1,10-phenanthroline in DMSO at 110°C (Scheme 3). The aldehyde group is introduced via oxidative cleavage of a glyoxylate ester intermediate.

Optimization Insights:

  • Catalyst Loading: 20 mol% CuI
  • Yield: 78–90%
  • Reaction Time: 10–12 hours

Microwave-Assisted Synthesis

Golushko et al. developed a microwave-assisted protocol using triflic acid (TfOH) as a catalyst. m-Tolunitrile and glyoxylic acid are heated under microwave irradiation (75 W, 100–105°C) for 10 minutes, achieving rapid cyclization (Scheme 4).

Performance Metrics:

  • Yield: 85–89%
  • Time Efficiency: 10 minutes vs. 4–6 hours conventional heating

Post-Synthetic Oxidation of 5-Hydroxymethyl Derivatives

An indirect route involves synthesizing 5-hydroxymethyl-3-m-tolyl-1,2,4-oxadiazole followed by oxidation. The hydroxymethyl precursor is prepared via cyclocondensation of m-tolylamidoxime with glycolic acid, then oxidized using MnO$$_2$$ or IBX (Scheme 5).

Oxidation Conditions:

  • MnO$$2$$ in CH$$2$$Cl$$_2$$, 12 hours: 65% yield
  • IBX in DMSO, 6 hours: 78% yield

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Limitation
Cyclocondensation 75–86 6–8 h High purity Multi-step
Vilsmeier 61–93 4–6 h One-pot Moisture-sensitive
Cu-Catalyzed 78–90 10–12 h Tandem oxidation High catalyst loading
Microwave 85–89 10 min Ultra-fast Specialized equipment required
Post-Oxidation 65–78 6–18 h Flexible Additional oxidation step

Mechanistic Considerations

  • Cyclocondensation : The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the activated carbonyl, followed by dehydration (Figure 1).
  • Vilsmeier Activation : POCl$$_3$$ converts carboxylic acids to acyl chlorides, which react with amidoximes to form O-acyl intermediates prior to cyclization.
  • Copper-Mediated Pathways : Cu(I) facilitates both nitrile oxidation to amidoximes and subsequent cyclization, as evidenced by kinetic studies.

Chemical Reactions Analysis

Types of Reactions

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Synthesis of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

The synthesis of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the condensation of appropriate hydrazones with carboxylic acids or their derivatives. The synthetic pathways often utilize various catalysts and solvents to enhance yield and purity. For example, recent studies have shown that using PEG as a solvent can improve reaction efficiency while minimizing environmental impact .

Biological Activities

The biological activities of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde are extensive and include:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines. In one study, derivatives showed IC50 values in the micromolar range against different cancer types such as breast and leukemia . The mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against both bacterial and fungal strains. Studies have demonstrated that certain oxadiazole derivatives possess moderate to strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been documented in various studies. These compounds can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes by blocking enzymes like lipoxygenase (LOX). This property makes them valuable in treating conditions characterized by inflammation .

Antitubercular Activity

Recent investigations into the antitubercular properties of oxadiazoles have shown promising results against Mycobacterium tuberculosis. Compounds derived from 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde have been reported to exhibit significant inhibitory activity against drug-resistant strains of tuberculosis .

Case Study 1: Anticancer Activity

A series of synthesized 1,2,4-oxadiazoles were evaluated for their anticancer effects in vitro. Among these compounds, one derivative exhibited an IC50 value of approximately 1.18 µM against multiple cancer cell lines (HEPG2, MCF7) compared to standard chemotherapeutic agents . This highlights the potential of oxadiazole derivatives as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxadiazoles, compounds derived from 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL . This suggests a promising avenue for developing new antimicrobial therapies.

Data Table: Biological Activities Summary

Biological ActivityEffectiveness (IC50/MIC)References
Anticancer1.18 µM
Antibacterial<10 µg/mL
Anti-inflammatoryModerate
AntitubercularMIC = 3.90 μg/mL

Mechanism of Action

The mechanism of action of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include compounds with variations in the oxadiazole ring’s 3- and 5-position substituents. Below is a comparative analysis:

Compound Name 3-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde m-Tolyl (C₆H₄CH₃) Carboxaldehyde (CHO) C₁₁H₉N₂O₂ ~201.2 Reactive handle for derivatization
1,2,4-Oxadiazole-5-carbaldehyde H CHO C₃H₂N₂O₂ 98.06 Base structure; high reactivity
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Phenyl (C₆H₅) COOH C₉H₆N₂O₃ 190.16 Enhanced solubility (acidic group)
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid H COOH C₄H₄N₂O₃ 128.09 Bioisostere for drug design
5-Acetonyl-3-phenyl-1,2,4-oxadiazole Phenyl CH₂COCH₃ C₁₁H₁₁N₂O₂ 203.22 Intermediate in multi-step synthesis

Substituent Impact:

  • 5-Position (CHO vs. COOH vs. CH₂COCH₃): The carboxaldehyde group offers nucleophilic reactivity for conjugation (e.g., forming Schiff bases), while carboxylic acid derivatives (e.g., ) prioritize solubility and hydrogen bonding .

Physicochemical and Reactivity Comparison

  • Reactivity: The aldehyde group in the target compound is more electrophilic than carboxylic acids or esters, making it prone to oxidation or nucleophilic attack. This contrasts with methyl esters (e.g., methyl 5-phenyl-oxadiazole-3-carboxylate, ), which are hydrolytically stable .
  • Solubility: The m-tolyl group reduces water solubility compared to polar 5-carboxylic acid derivatives. For example, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid () is more soluble in aqueous buffers due to its ionizable COOH group .
  • Thermal Stability: Electron-withdrawing groups (e.g., CHO) may destabilize the oxadiazole ring compared to electron-donating substituents like methyl .

Biological Activity

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a compound that belongs to the oxadiazole family, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, contributing to its unique pharmacological properties.

The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells through various pathways. For example, compounds have been shown to increase p53 expression and activate caspase-3 in breast cancer cell lines . Molecular docking studies suggest strong interactions between oxadiazole derivatives and target proteins involved in cell cycle regulation, indicating that 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde may similarly interact with critical cellular pathways.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For instance, certain compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains at concentrations significantly lower than standard antibiotics . While specific data on 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is not explicitly available in the literature, its structural similarity to other active derivatives suggests potential antimicrobial efficacy.

Anticonvulsant Activity

Some oxadiazole derivatives have also been evaluated for their anticonvulsant properties. Studies indicate that modifications in the oxadiazole structure can enhance seizure protection in animal models . The potential for 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde to exhibit anticonvulsant effects remains an area for future research.

Table: Biological Activity of Oxadiazole Derivatives

Compound NameActivity TypeTarget Cell Lines/OrganismsIC50 Value (µM)
Derivative 1 AnticancerOVXF 899 (Ovarian)2.76
Derivative 2 AnticancerPXF 1752 (Mesothelioma)9.27
Oxadiazole Compound AntimicrobialMRSA<4
Oxadiazole Derivative AnticonvulsantAnimal ModelsVaries

Recent Advances in Synthesis and Applications

Recent studies have focused on novel synthetic routes for creating more potent oxadiazole derivatives. These advancements include one-pot synthesis strategies that streamline the functionalization process . Such innovations may facilitate the development of more effective analogs of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde with enhanced biological activities.

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